Thymoctonan
Overview
Description
Thymoctonan, also known as Thymic humoral factor gamma-2, is an octapeptide thymic hormone patented by Yeda Research and Development Co. Ltd. It is recognized for its immunoregulatory properties and has shown potent anti-tumor activity in preclinical models. This compound significantly enhances the specific cytotoxic response of immune spleen cells and improves their competence in adoptive immunotherapy when combined with chemotherapy agents like melphalan .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thymoctonan is synthesized through peptide synthesis techniques, which involve the sequential addition of amino acids to form the octapeptide chain. The specific sequence for this compound is L-leucine, L-leucyl-L-alpha-glutamyl-L-alpha-aspartylglycyl-L-prolyl-L-lysyl-L-phenylalanyl .
Industrial Production Methods
Industrial production of this compound involves solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides. This method allows for the efficient and scalable production of this compound by anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. The final product is then cleaved from the resin and purified .
Chemical Reactions Analysis
Types of Reactions
Thymoctonan undergoes various chemical reactions, including:
Hydrolysis: This compound is rapidly degraded by peptidases in blood, resulting in the formation of smaller peptide fragments.
Oxidation and Reduction: These reactions can modify the amino acid residues within the peptide, potentially altering its biological activity.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using peptidases.
Oxidation and Reduction: Common reagents include hydrogen peroxide for oxidation and reducing agents like dithiothreitol.
Major Products Formed
The main fragments formed from this compound hydrolysis include Glu-Asp-Gly-Pro-Lys-Phe-Leu, Asp-Gly-Pro-Lys-Phe-Leu, and Glu-Asp-Gly-Pro-Lys .
Scientific Research Applications
Thymoctonan has a wide range of scientific research applications, including:
Immunotherapy: Enhances the cytotoxic response of immune spleen cells and improves their competence in adoptive immunotherapy.
Anti-tumor Activity: Demonstrates potent anti-tumor activity in preclinical models, making it a potential candidate for cancer treatment.
Anti-viral Potential: Enhances the anti-viral potential of immune spleen cells against murine cytomegalovirus.
HIV Research: Investigated for its effects on HIV load and T-cell function in HIV-positive individuals.
Mechanism of Action
Thymoctonan exerts its effects by modulating the immune response. It enhances the specific cytotoxic response of immune spleen cells, improving their ability to target and destroy tumor cells. The molecular targets and pathways involved include the activation of cytotoxic T-cells and the enhancement of immune cell competence .
Comparison with Similar Compounds
Similar Compounds
Thymosin alpha-1: Another thymic peptide with immunomodulatory properties.
Thymopoietin: A thymic hormone involved in T-cell differentiation.
Thymulin: A thymic peptide that modulates immune function.
Uniqueness of Thymoctonan
This compound is unique due to its specific sequence and potent immunoregulatory properties. It has shown significant anti-tumor activity and enhanced the competence of immune spleen cells in adoptive immunotherapy, making it a promising candidate for cancer and viral infection research .
Biological Activity
Thymoctonan, also known as thymic humoral factor γ2 (THF-γ2), is an immunomodulatory octapeptide derived from the thymus gland. This compound has garnered attention for its potential therapeutic applications, particularly in the context of immune modulation and its effects on various health conditions, including viral infections like HIV. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
This compound is composed of the amino acid sequence Leu-Glu-Asp-Gly-Pro-Lys-Phe-Leu. Its biological activity is primarily attributed to its role in modulating immune responses. The peptide acts on T-cells and has been studied for its effects on cytokine production and T-cell proliferation, which are critical for effective immune responses.
Pharmacokinetics and Stability
One significant aspect of this compound is its rapid degradation in biological systems. Studies have shown that the half-life of intact this compound in human blood is less than 6 minutes at 37 °C, indicating a need for careful consideration in therapeutic applications. The degradation products mainly include shorter peptide fragments, such as Glu-Asp-Gly-Pro-Lys-Phe-Leu (2-8) and Asp-Gly-Pro-Lys-Phe-Leu (3-8) .
Table 1: Degradation Products of this compound
Fragment | Sequence | Observed In |
---|---|---|
2-8 | Glu-Asp-Gly-Pro-Lys-Phe-Leu | Human, Rat |
3-8 | Asp-Gly-Pro-Lys-Phe-Leu | Human, Rat |
2-6 | Glu-Asp-Gly-Pro-Lys | Human, Mouse |
HIV Treatment Study
A notable clinical trial investigated the effects of this compound on HIV-positive individuals with CD4+ cell counts ranging from 200 to 500 cells/mm³. The study aimed to assess the safety and efficacy of THF-γ2 in reducing HIV load when administered alongside antiretroviral therapy (zidovudine). Results indicated a significant reduction in viral load among participants receiving this compound, suggesting its potential as an adjunct therapy in HIV treatment .
Immunomodulatory Effects
Research has demonstrated that this compound enhances T-cell proliferation and influences cytokine production. For instance, in vitro studies showed that treatment with this compound led to increased levels of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), both important for T-cell activation and immune response .
Case Studies
Several case studies have highlighted the immunological benefits of this compound:
- This compound in Aging : A study involving aged mice demonstrated that administration of thymic factors increased CD4+ T-cell counts in bone marrow, suggesting a rejuvenating effect on the immune system .
- Pulmonary Injury : Another investigation revealed that serum thymic factor (related to this compound) mitigated bleomycin-induced pulmonary injury in rats, indicating protective effects against certain types of tissue damage .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N9O13/c1-24(2)19-27(45)37(58)47-29(15-16-35(54)55)40(61)50-31(22-36(56)57)38(59)46-23-34(53)52-18-10-14-33(52)42(63)48-28(13-8-9-17-44)39(60)49-30(21-26-11-6-5-7-12-26)41(62)51-32(43(64)65)20-25(3)4/h5-7,11-12,24-25,27-33H,8-10,13-23,44-45H2,1-4H3,(H,46,59)(H,47,58)(H,48,63)(H,49,60)(H,50,61)(H,51,62)(H,54,55)(H,56,57)(H,64,65)/t27-,28-,29-,30-,31-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJVPTKMDYSZDU-MRNVWEPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67N9O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
918.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107489-37-2 | |
Record name | Thymoctonan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107489372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.